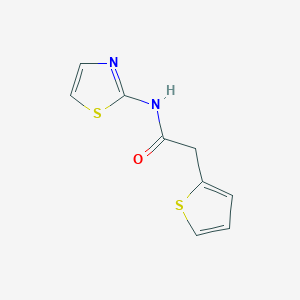

N-(1,3-thiazol-2-yl)-2-(thiophen-2-yl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(1,3-thiazol-2-yl)-2-thiophen-2-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2OS2/c12-8(6-7-2-1-4-13-7)11-9-10-3-5-14-9/h1-5H,6H2,(H,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMLRLZWBLOECTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CC(=O)NC2=NC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of N-(1,3-thiazol-2-yl)-2-(thiophen-2-yl)acetamide

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials, which helps in designing a viable synthetic plan. scitepress.org The primary disconnection for this compound targets the most synthetically accessible bond, which is the amide linkage.

Primary Disconnection: Amide Bond

The carbon-nitrogen bond of the acetamide (B32628) group is logically disconnected first. This approach is based on the reliability and high efficiency of amide bond formation reactions. This disconnection yields two primary synthons, which correspond to the following commercially available or easily synthesizable starting materials:

2-Aminothiazole (B372263): The nucleophilic amine component.

Thiophene-2-acetic acid: The electrophilic carboxylic acid component.

Secondary Disconnections

Further deconstruction of these primary precursors can be envisioned:

2-Aminothiazole: This precursor can be disconnected according to the principles of the Hantzsch thiazole (B1198619) synthesis. This involves breaking the C-S and C-N bonds of the thiazole ring, leading back to a thiourea (B124793) and an α-halocarbonyl compound, such as 2-chloroacetaldehyde. pharmaguideline.com

Thiophene-2-acetic acid: This molecule can be retrosynthetically derived from thiophene (B33073) through functionalization pathways, such as carboxylation or via the Willgerodt-Kindler reaction from 2-acetylthiophene.

This analysis establishes a clear and logical pathway for the forward synthesis of the target molecule, beginning with fundamental heterocyclic precursors.

Established Synthetic Routes for the Core Structure

The forward synthesis, guided by the retrosynthetic analysis, involves the construction of the heterocyclic rings followed by the formation of the crucial acetamide linkage.

Cyclocondensation Reactions involving Thiazole and Thiophene Precursors

The synthesis of the 2-aminothiazole core is a classic example of heterocyclic chemistry, most prominently achieved through the Hantzsch thiazole synthesis. organic-chemistry.org

Hantzsch Thiazole Synthesis: This method involves the cyclocondensation reaction between an α-haloketone or α-haloaldehyde and a compound containing a thioamide functional group, such as thiourea. nih.govslideshare.net To form the required 2-aminothiazole precursor, thiourea is reacted with an α-haloaldehyde like chloroacetaldehyde. The mechanism proceeds via initial S-alkylation of the thiourea by the halo-aldehyde, followed by intramolecular cyclization and subsequent dehydration to yield the aromatic 2-aminothiazole ring. scribd.com

Other notable methods for synthesizing the thiazole ring include:

Cook-Heilborn Synthesis: This involves the reaction of α-aminonitriles with reagents like carbon disulfide or isothiocyanates to form 5-aminothiazoles. pharmaguideline.com

From Thioamides: Thioamides can react with various reagents, such as α-chloroxiranes, to yield thiazole derivatives. pharmaguideline.com

The thiophene ring in thiophene-2-acetic acid is typically sourced from commercially available thiophene, which is a bulk chemical. Its synthesis, while important, is generally not performed in the context of preparing this specific acetamide derivative. Common industrial syntheses of thiophene include the Paal-Knorr thiophene synthesis from a 1,4-dicarbonyl compound and a sulfurizing agent like Lawesson's reagent or phosphorus pentasulfide. organic-chemistry.org

Amidation Reactions for Acetamide Linkage Formation

The final and key step in assembling this compound is the formation of the amide bond. This is achieved by coupling 2-aminothiazole with thiophene-2-acetic acid. Several standard and efficient methods are available for this transformation.

Carbodiimide-Mediated Coupling: The most common laboratory-scale method involves the use of a coupling agent to activate the carboxylic acid. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) is frequently employed for this purpose, often in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. chapman.edunih.govresearchgate.net The reaction proceeds by forming an activated O-acylisourea intermediate from the carboxylic acid and EDCI, which is then readily attacked by the amino group of 2-aminothiazole to form the stable amide bond. nih.govnih.govresearchgate.net

Acid Chloride Method: An alternative route involves converting thiophene-2-acetic acid to its more reactive acid chloride derivative using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting thiophene-2-acetyl chloride is then reacted with 2-aminothiazole, typically in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the HCl byproduct. archivepp.com

The table below summarizes common conditions for the amidation step.

| Coupling Method | Activating Reagent(s) | Solvent | Base | Typical Conditions |

| Carbodiimide | EDCI, HOBt | Dichloromethane (DCM), Dimethylformamide (DMF) | Triethylamine (TEA) | Stirred at 0 °C to room temperature for several hours. nih.govnih.gov |

| Acid Chloride | Thionyl Chloride (SOCl₂) | Dichloromethane (DCM), Toluene | Pyridine, Triethylamine (TEA) | Reaction of acid with SOCl₂ often at reflux, followed by addition of amine at reduced temperature. |

Derivatization Strategies for Structural Modification

The core structure of this compound offers multiple sites for chemical modification, allowing for the synthesis of a diverse library of analogues for structure-activity relationship (SAR) studies.

Substitution Reactions on Thiazole and Thiophene Rings

Both heterocyclic rings can undergo substitution reactions, though their reactivity profiles differ significantly.

Thiazole Ring Modification: The thiazole ring has a distinct electronic character. pharmaguideline.com

Electrophilic Substitution: The ring is generally electron-deficient and less reactive towards electrophiles than thiophene. When substitution does occur, it preferentially happens at the C5-position, which is the most electron-rich carbon. pharmaguideline.comfabad.org.tr Halogenation and sulfonation have been reported, though often requiring forcing conditions. pharmaguideline.comslideshare.net The C2 position is highly electron-deficient and resistant to electrophilic attack.

Nucleophilic Substitution: This is generally difficult on the thiazole ring unless an activating group or a good leaving group is present at the C2 position.

Deprotonation: The proton at the C2 position is the most acidic due to the inductive effect of the adjacent sulfur and nitrogen atoms. It can be removed by strong bases like organolithium reagents, creating a nucleophilic center at C2 that can react with various electrophiles (e.g., alkyl halides, aldehydes). pharmaguideline.com

Thiophene Ring Modification: Thiophene is an electron-rich aromatic heterocycle that readily undergoes electrophilic substitution, primarily at the C2 and C5 positions. organic-chemistry.org This allows for the introduction of a wide variety of functional groups onto the thiophene moiety either before or after the amide coupling step.

The following table outlines potential derivatization reactions on the thiophene ring.

| Reaction Type | Reagent(s) | Position of Substitution | Resulting Functional Group |

| Halogenation | NBS, NCS, Br₂ | C5 (if C2 is substituted) | -Br, -Cl |

| Nitration | HNO₃/H₂SO₄ | C5 | -NO₂ |

| Friedel-Crafts Acylation | Acyl chloride / AlCl₃ | C5 | -C(O)R |

| Vilsmeier-Haack | POCl₃ / DMF | C5 | -CHO |

Modifications of the Acetamide Moiety

The acetamide linker itself can be a target for structural modification. scitepress.org Changes to this central part of the molecule can significantly alter its spatial arrangement and physicochemical properties.

Chain Length Modification: The methylene (B1212753) bridge (-CH₂-) can be extended (e.g., to a propionamide, -(CH₂)₂-) or shortened. This can be achieved by using different carboxylic acid precursors, such as 3-(thiophen-2-yl)propanoic acid, in the amidation step.

Substitution on the Methylene Bridge: A substituent can be introduced on the carbon atom adjacent to the carbonyl group. This is typically accomplished by starting with a substituted acetic acid derivative, such as 2-phenyl-2-(thiophen-2-yl)acetic acid, which would introduce a phenyl group on the methylene bridge.

Bioisosteric Replacement: While this article focuses strictly on the acetamide, in broader drug discovery contexts, the amide bond itself could be replaced by bioisosteres such as a thioamide, reverse amide, or other linker groups to modulate properties like metabolic stability and hydrogen bonding capacity. archivepp.com

These derivatization strategies provide a robust platform for systematically modifying the this compound scaffold to explore its chemical space.

Article on the Chemical Compound “this compound”

Following a comprehensive review of scientific literature and chemical databases, there is a notable lack of specific published research on the compound This compound concerning the requested topics of its use in forming hybrid heterocyclic systems, the optimization of its reaction conditions, and the application of green chemistry in its synthesis.

The synthesis of structurally similar molecules, such as other N-thiazolyl acetamides and thiophene-containing amides, is documented. For instance, the synthesis of N-(thiazol-2-yl)acetamide is achieved by reacting 2-aminothiazole with acetyl chloride. nih.gov Similarly, the synthesis of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide involves the reaction of 2-aminothiophene-3-carbonitrile (B183302) with an activated form of 2-(thiophen-2-yl)acetic acid. nih.gov These examples suggest that a probable synthetic route to this compound would involve the condensation of 2-aminothiazole and 2-(thiophen-2-yl)acetic acid or its activated derivatives.

However, specific studies detailing the subsequent use of this compound as a scaffold for hybrid heterocyclic systems , research focused on the optimization of its synthetic yield , or reports on the application of green chemistry principles to its production are not available in the reviewed sources. Literature does exist on these topics for the broader classes of thiazole and thiophene compounds, but per the requirement to focus solely on this compound, such information cannot be included.

Due to the absence of specific data for the target compound in the requested areas, it is not possible to provide a detailed and scientifically accurate article on the designated topics at this time.

Advanced Spectroscopic and Structural Characterization

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For N-(1,3-thiazol-2-yl)-2-(thiophen-2-yl)acetamide, both ¹H and ¹³C NMR spectroscopy provide critical data for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton in the molecule. The chemical shifts are influenced by the electronic environment of the protons. The amide proton (N-H) is anticipated to appear as a broad singlet in the downfield region, typically around δ 12.49 ppm, due to its acidic nature and potential for hydrogen bonding. The protons of the thiazole (B1198619) and thiophene (B33073) rings will resonate in the aromatic region. Specifically, the two protons of the thiazole ring are expected at approximately δ 7.55 (d, J = 3.6 Hz, 1H) and δ 7.27 (d, J = 3.6 Hz, 1H). The three protons of the thiophene ring are predicted to show a characteristic coupling pattern, with signals around δ 7.42 (dd, J = 5.1, 1.2 Hz, 1H), δ 7.18 (dd, J = 3.5, 1.2 Hz, 1H), and δ 7.02 (dd, J = 5.1, 3.5 Hz, 1H). The methylene (B1212753) protons (-CH₂-) adjacent to the carbonyl group and the thiophene ring would likely appear as a singlet at approximately δ 4.15 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbonyl carbon of the amide group is expected to be the most downfield signal, appearing around δ 168.5 ppm. The carbons of the thiazole ring are predicted to resonate at approximately δ 158.0 (C=N), δ 138.0 (S-C=C), and δ 114.5 (C=C). The thiophene ring carbons are expected at δ 135.0 (C-S), δ 127.5, δ 126.0, and δ 125.5. The methylene carbon is anticipated to have a chemical shift of around δ 38.0 ppm.

| ¹H NMR Data | ¹³C NMR Data | ||

|---|---|---|---|

| Chemical Shift (δ) ppm | Assignment | Chemical Shift (δ) ppm | Assignment |

| 12.49 (s, 1H) | NH | 168.5 | C=O |

| 7.55 (d, J = 3.6 Hz, 1H) | Thiazole-H | 158.0 | Thiazole C=N |

| 7.27 (d, J = 3.6 Hz, 1H) | Thiazole-H | 138.0 | Thiazole S-C=C |

| 7.42 (dd, J = 5.1, 1.2 Hz, 1H) | Thiophene-H | 114.5 | Thiazole C=C |

| 7.18 (dd, J = 3.5, 1.2 Hz, 1H) | Thiophene-H | 135.0 | Thiophene C-S |

| 7.02 (dd, J = 5.1, 3.5 Hz, 1H) | Thiophene-H | 127.5 | Thiophene CH |

| 4.15 (s, 2H) | CH₂ | 126.0 | Thiophene CH |

| 125.5 | Thiophene CH | ||

| 38.0 | CH₂ |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound would display characteristic absorption bands. A strong absorption band is expected in the range of 3400-3200 cm⁻¹ corresponding to the N-H stretching vibration of the amide group. The C=O stretching vibration of the amide (Amide I band) is anticipated to appear as a strong, sharp peak around 1670-1690 cm⁻¹. The N-H bending vibration (Amide II band) would likely be observed in the region of 1550-1510 cm⁻¹. The C-H stretching vibrations of the aromatic rings and the methylene group are expected in the 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹ regions, respectively. The C=N and C=C stretching vibrations of the thiazole and thiophene rings would likely appear in the 1600-1450 cm⁻¹ region. Finally, the C-S stretching vibrations are expected to be observed at lower frequencies, typically in the 800-600 cm⁻¹ range.

| Frequency (cm⁻¹) | Assignment |

|---|---|

| 3400-3200 | N-H stretch |

| 3100-3000 | Aromatic C-H stretch |

| 2950-2850 | Aliphatic C-H stretch |

| 1670-1690 | C=O stretch (Amide I) |

| 1550-1510 | N-H bend (Amide II) |

| 1600-1450 | C=N and C=C stretch |

| 800-600 | C-S stretch |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound (C₉H₈N₂OS₂), the molecular weight is 236.31 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 236. The fragmentation pattern would likely involve the cleavage of the amide bond, leading to characteristic fragment ions. A prominent fragment would be expected from the loss of the thiophen-2-yl-acetyl group, resulting in a fragment corresponding to the aminothiazole moiety. Another significant fragmentation pathway would be the cleavage of the C-C bond between the methylene group and the thiophene ring, generating a thienylmethyl cation.

| m/z | Assignment |

|---|---|

| 236 | [M]⁺ |

| 140 | [M - C₄H₃S-CH₂]⁺ |

| 97 | [C₄H₃S-CH₂]⁺ |

| 100 | [C₃H₂NS-NH₂]⁺ |

Advanced Spectroscopic Techniques (e.g., UV-Vis Spectroscopy for Acidity Constants)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound in a suitable solvent, such as ethanol or methanol, is expected to show absorption bands corresponding to π → π* and n → π* transitions. The conjugated system formed by the thiazole and thiophene rings in conjunction with the amide group would likely result in strong absorption in the UV region, typically between 250 and 350 nm. The position and intensity of these bands can be influenced by the solvent polarity. Furthermore, by performing UV-Vis spectroscopic titrations at different pH values, the acidity constant (pKa) of the amide proton could be determined, providing insight into its acidic character.

Following a comprehensive search for scientific literature, it has been determined that there is no specific published data available concerning the biological activities of the compound "this compound." The investigation into its antimicrobial and anticancer properties, as outlined in the requested article structure, could not be completed due to the absence of research findings for this particular molecule in the public domain.

Therefore, the generation of an article focusing solely on the chemical compound “this compound” is not possible at this time. To provide an article that adheres to the strict requirements of focusing exclusively on the specified compound, dedicated laboratory research investigating its biological efficacy and mechanisms of action would be required.

Investigation of Biological Activities and Mechanisms of Action

Anticancer / Antitumor Activity Evaluations

Inhibition of Specific Molecular Targets (e.g., protein kinases, metabolic enzymes)

No specific studies detailing the inhibitory activity of N-(1,3-thiazol-2-yl)-2-(thiophen-2-yl)acetamide against specific molecular targets such as protein kinases or metabolic enzymes were found in the reviewed literature. While the thiazole (B1198619) scaffold is a component of known kinase inhibitors, the activity of this exact compound has not been reported.

Table 1: Inhibition of Molecular Targets by this compound

| Molecular Target | Inhibition Data (e.g., IC₅₀) | Assay Method |

|---|---|---|

| Protein Kinases | No data available | No data available |

| Metabolic Enzymes | No data available | No data available |

Anti-inflammatory Properties

There is no available research specifically evaluating the anti-inflammatory properties of this compound. Studies on related thiazole derivatives have explored their potential as anti-inflammatory agents, often by investigating their ability to inhibit enzymes like cyclooxygenase (COX). However, data for the specific compound is absent.

Consistent with the lack of general anti-inflammatory data, no reports on in vitro assays to determine the modulation of inflammatory pathways by this compound were identified. Information regarding its effects on pathways involving enzymes like COX-1, COX-2, or lipoxygenase (LOX) is not documented.

Table 2: In vitro Anti-inflammatory Activity of this compound

| Assay | Target | Result (e.g., IC₅₀, % Inhibition) |

|---|---|---|

| COX-1 Inhibition | Cyclooxygenase-1 | No data available |

| COX-2 Inhibition | Cyclooxygenase-2 | No data available |

| 5-LOX Inhibition | 5-Lipoxygenase | No data available |

Other Significant Biological Activities

No studies were found that specifically measured the antioxidant activity of this compound. Standard antioxidant assays, such as DPPH or ABTS radical scavenging tests, have been applied to other novel acetamide (B32628) and thiazole derivatives, but not to this compound.

Table 3: Antioxidant Activity of this compound

| Assay Type | Result (e.g., IC₅₀, Trolox Equivalents) |

|---|---|

| DPPH Radical Scavenging | No data available |

| ABTS Radical Scavenging | No data available |

The potential for this compound to act as a urease inhibitor has not been reported in the scientific literature. Although various heterocyclic compounds are investigated as urease inhibitors to address concerns related to bacterial infections and agriculture, this specific molecule has not been evaluated.

Table 4: Urease Inhibition by this compound

| Source of Urease | Inhibition Data (e.g., IC₅₀) | Reference Compound |

|---|---|---|

| Jack Bean / H. pylori | No data available | No data available |

There are no dedicated studies on the inhibitory effects of this compound against any isoforms of the carbonic anhydrase enzyme. The sulfonamide group, a classic zinc-binding group for carbonic anhydrase inhibitors, is absent in this molecule, and its potential for inhibition via other mechanisms has not been explored.

Table 5: Carbonic Anhydrase Inhibition by this compound

| Carbonic Anhydrase Isoform | Inhibition Data (e.g., Kᵢ) |

|---|---|

| hCA I | No data available |

| hCA II | No data available |

Anticonvulsant Activity

Thiazole derivatives have been a subject of interest in the search for new anticonvulsant agents. The core structure is recognized as a pharmacophore that may interact with biological targets in the central nervous system to prevent or reduce the severity of seizures. Research on related structures, such as thiazole-bearing 4-thiazolidinones and N-(6-substituted benzo[d]thiazol-2-yl)acetamides, has shown significant anticonvulsant effects in preclinical models like the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. For example, certain N-(benzothiazol-2-yl)-2-(4-substituted piperazin-1-yl)acetamides demonstrated potent activity in the MES screen, indicating an ability to prevent seizure spread. The anticonvulsant potential of these compounds is often attributed to the modulation of GABAergic neurotransmission or interaction with voltage-gated ion channels.

| Compound Class | Test Model | Observed Activity | Reference |

|---|---|---|---|

| N-(Benzothiazol-2-yl)-2-(piperazin-1-yl)acetamides | Maximal Electroshock Seizure (MES) | Potent, dose-dependent protection against seizures. | |

| Thiazole-bearing 4-Thiazolidinones | MES and scPTZ | Excellent activity in both models for specific derivatives. |

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase (AChE) inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease. The thiazole scaffold has been incorporated into the design of new AChE inhibitors. Studies on various thiazole-based derivatives have demonstrated their ability to inhibit this key enzyme. In one study evaluating a series of 2-(4-arylthiazol-2-ylamino)-5-(arylidene)-4,5-dihydrothiazole-4-one derivatives, the inclusion of a thiophen-2-yl substituent was found to retain moderate AChE inhibitory activity. This suggests that the thiophene (B33073) moiety, as present in this compound, is compatible with binding to the active site of AChE. The mechanism of inhibition often involves interaction with key amino acid residues within the catalytic or peripheral anionic site of the enzyme.

| Compound Class | Key Substituent | Activity Level | Reference |

|---|---|---|---|

| 2-(4-Arylthiazol-2-ylamino)-dihydrothiazol-4-ones | Thiophen-2-yl | Moderate | |

| N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamides | Fluorinated phenyl | Potent (nanomolar range) |

Anti-tubercular Activity

The search for new anti-tubercular agents is a global health priority due to the rise of multidrug-resistant strains of Mycobacterium tuberculosis. Thiazole and thiophene-containing compounds have been explored for their antimycobacterial potential. A study focusing on a series of N-(benzazole-2-ylmethyl)-2-(thiophen-2-yl)acetamide derivatives, which are structurally very close to the title compound, demonstrated potent activity against multidrug-resistant M. tuberculosis. These compounds exhibited low minimum inhibitory concentrations (MIC) and favorable selectivity indices, suggesting they are effective against the bacteria with low toxicity to mammalian cells. The 2-(thiophen-2-yl)acetamide moiety appears to be a key contributor to this activity.

| Compound | MIC (µM) against MDR-M. tuberculosis | Selectivity Index (SI) | Reference |

|---|---|---|---|

| N-(Benzo[d]oxazol-2-ylmethyl)-2-(thiophen-2-yl)acetamide | 2.05 | 115.42 | |

| N-(Benzo[d]thiazol-2-ylmethyl)-2-(thiophen-2-yl)acetamide | 2.10 | 117.85 |

Structure Activity Relationship Sar Studies

Impact of Thiazole (B1198619) Ring Substitutions on Biological Activity

The thiazole ring is a versatile scaffold in medicinal chemistry, and its substitution pattern is a key determinant of biological activity. globalresearchonline.netijnrd.org The reactivity and interaction of the thiazole ring with biological targets are influenced by the nature and position of its substituents, particularly at the C4 and C5 positions. ijnrd.org

In studies of related N-(thiazol-2-yl)-benzamide analogs, substitutions on the thiazole ring have been shown to be critical for activity. For instance, the presence of bulky substituents at the C4 position of the thiazole ring can be detrimental to activity. semanticscholar.org Conversely, small, specific substitutions can enhance potency. Research on 1,3-thiazole derivatives has shown that the introduction of different substituents can lead to varied inhibitory activities against enzymes like cholinesterases. academie-sciences.fracademie-sciences.fr For example, an amide with a quinoxaline (B1680401) system attached to a thiazole core showed potent anti-inflammatory activity. academie-sciences.fr

The electronic properties of substituents on the thiazole ring also play a significant role. Electron-withdrawing groups, such as chloro, bromo, and fluoro, on phenyl rings attached to a thiazole scaffold have been found to result in higher seizure protection in anticonvulsant studies. nih.gov This suggests that modulating the electron density of the thiazole ring system can fine-tune the compound's interaction with its target.

Table 1: Impact of Thiazole Ring Substitutions on Biological Activity of Analogous Compounds

| Compound Series | Substitution on Thiazole Ring | Observed Biological Effect | Reference |

|---|---|---|---|

| N-(thiazol-2-yl)-benzamides | Bulky groups at C4-position | Decreased antagonist activity at ZAC receptor | semanticscholar.org |

| Pyridazinone-thiazole hybrids | Electron-withdrawing groups on attached phenyl ring | Higher anticonvulsant activity | nih.gov |

| 1,3-Thiazole amides | Quinoxaline system | Potent anti-inflammatory activity | academie-sciences.fr |

Role of the Thiophene (B33073) Moiety and its Substituents

The thiophene ring, a sulfur-containing five-membered heterocycle, is a crucial component in many pharmacologically active compounds. nih.govnih.govsciensage.info Its presence contributes to the molecule's unique electronic properties and ability to form specific interactions with biological targets. nih.gov Thiophene and its derivatives are known to exhibit a wide range of therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities. nih.govnih.gov

In the context of N-(1,3-thiazol-2-yl)-2-(thiophen-2-yl)acetamide, the thiophene moiety is integral to its activity. Studies on related compounds have demonstrated that the thiophene ring can serve as a key pharmacophore. For example, a series of N-(thiazol-2-yl)-2-thiophene carboxamides were identified as potent inhibitors of the Abl kinase, with the thiophene ring playing a crucial role in binding to the enzyme's catalytic site. nih.gov

Substitutions on the thiophene ring can further modulate the biological activity. The introduction of various functional groups can alter the compound's lipophilicity, electronic distribution, and steric profile, thereby influencing its pharmacokinetic and pharmacodynamic properties. nih.gov For instance, in a series of 2-aminothiophene derivatives, the presence of a 4-hydroxy benzaldehyde (B42025) substituent at the second position resulted in significant antimicrobial activity. nih.gov The combination of the thiophene ring with other heterocyclic systems, such as thiazole and pyrazole, can lead to hybrid molecules with enhanced and sometimes synergistic biological effects. nih.govrsc.org

Influence of the Acetamide (B32628) Linker and its Modifications

The acetamide linker [-NH-C(=O)-CH₂-] plays a critical role in correctly orienting the thiazole and thiophene rings, ensuring optimal interaction with the target binding site. The planarity and hydrogen bonding capabilities of the amide bond are often essential for ligand-receptor recognition. researchgate.net Crystal structure analyses of related N-substituted 2-arylacetamides reveal that the acetamide group can form intermolecular hydrogen bonds, which stabilize the molecule within the crystal lattice and can be indicative of its binding behavior in a protein pocket. nih.govnih.gov

Modifications to this linker can have a profound impact on biological activity. For example, altering the length or flexibility of the linker can change the distance and geometry between the two aromatic rings, potentially leading to a loss or gain of activity. In a study of thiazolyl N-benzyl-substituted acetamide derivatives, the core acetamide structure was maintained while substitutions were made on the nitrogen atom, demonstrating that while the linker itself is crucial, modifications at its periphery can fine-tune activity. chapman.edu

Rational Design of this compound Analogs for Enhanced Efficacy

The rational design of novel analogs with improved efficacy hinges on a thorough understanding of the SAR data discussed in the previous sections. The goal is to systematically modify the parent structure to enhance its interaction with the biological target, improve its pharmacokinetic profile, and reduce off-target effects.

A key strategy involves a ligand-based design approach. This was successfully used to identify N-(thiazol-2-yl)-2-thiophene carboxamide derivatives as potent Abl kinase inhibitors from a commercial database, guided by molecular docking simulations. nih.gov This approach demonstrates that computational methods can effectively guide the selection and design of promising new candidates.

Based on the established SAR, several design strategies can be proposed:

Thiazole Ring Modification: Introduce small, electron-withdrawing substituents at the C4 or C5 positions to potentially enhance potency, while avoiding bulky groups that could cause steric hindrance. semanticscholar.orgnih.gov

Thiophene Ring Substitution: Explore the addition of hydrogen bond donors or acceptors on the thiophene ring to create new interaction points with the target protein.

Linker Modification: Systematically alter the length and rigidity of the acetamide linker to optimize the spatial orientation of the thiazole and thiophene moieties. For example, introducing a methyl group on the methylene (B1212753) bridge could restrict conformation and potentially increase binding affinity.

Scaffold Hopping: Replace the thiophene ring with other bioisosteric five-membered heterocycles (e.g., furan, pyrrole) or the thiazole ring with other 2-aminoheterocycles (e.g., thiadiazole, pyrimidine) to explore new chemical space and potentially discover novel activity profiles. ekb.eg

These design principles, combining SAR data with computational modeling, provide a robust framework for the development of next-generation analogs of this compound with superior therapeutic potential.

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is a cornerstone of ligand-based drug design, particularly when the three-dimensional structure of the biological target is unknown. researchgate.netmdpi.com This computational technique identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target and elicit a biological response.

For classes of compounds including thiazole and thiophene derivatives, pharmacophore models have been successfully generated to explain their structure-activity relationships and to guide the design of new inhibitors. nih.govresearchgate.net For example, a ligand-based pharmacophore model (AADRR hypothesis) was developed for a series of thiazole and thiophene derivatives with Polo-like kinase 1 (Plk1) inhibitory activity. This model highlighted the key structural features required for inhibition, such as two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings. nih.govresearchgate.net

The process typically involves:

Training Set Selection: A set of molecules with known biological activities (both active and inactive) is chosen.

Conformational Analysis: The possible 3D conformations of the training set molecules are generated.

Pharmacophore Model Generation: Common chemical features among the active molecules are identified and spatially aligned to create a pharmacophore hypothesis.

Model Validation: The model is tested for its ability to distinguish active from inactive compounds in a test set and often used to screen large compound databases for new potential hits.

This approach was effectively utilized in the discovery of N-(thiazol-2-yl)-2-thiophene carboxamide derivatives as Abl inhibitors. A pharmacophore-based database screening, guided by docking simulations, led to the identification of these potent compounds. nih.gov Such studies underscore the power of combining pharmacophore modeling with other computational tools to accelerate the discovery of novel and potent drug candidates.

Computational Chemistry and Molecular Modeling

Molecular Docking Studies for Target Identification and Binding Mode Analysis

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the interaction between a small molecule ligand and a protein receptor. While specific docking studies for N-(1,3-thiazol-2-yl)-2-(thiophen-2-yl)acetamide are sparse, research on analogous structures provides valuable information on potential biological targets.

For instance, a novel series of thiazole-bearing thiophene (B33073) derivatives were synthesized and evaluated for cytotoxic activities against MCF-7 tumor cells. cu.edu.eg Similarly, new series of thiazolyl pyridines linked with a thiophene moiety have been docked against the epidermal growth factor receptor (EGFR) tyrosine kinase, a common target in cancer therapy. mdpi.com Another study focused on thiazole (B1198619) derivatives as potential tubulin polymerization inhibitors, with docking studies identifying key binding modes in the colchicine (B1669291) binding site of tubulin. nih.gov These studies suggest that potential targets for this compound could include protein kinases like EGFR and structural proteins like tubulin, which are implicated in cell proliferation and cancer.

Table 1: Potential Protein Targets for Thiazole-Thiophene Analogs Identified via Molecular Docking

| Compound Class | Potential Protein Target | Therapeutic Area |

|---|---|---|

| Thiazole-Thiophene Scaffolds | MCF-7 Tumor Cell Lines | Anticancer |

| Thiophenyl Thiazolyl-Pyridine Hybrids | EGFR Tyrosine Kinase | Anticancer |

| 2,4-disubstituted Thiazole Derivatives | Tubulin | Anticancer |

This table is based on data from studies on analogues of this compound.

The analysis of ligand-protein interactions is critical for understanding the mechanism of action and for optimizing lead compounds. Docking studies on analogues of this compound have revealed common interaction patterns.

In studies of thiazole derivatives targeting tubulin, interactions within the colchicine binding site were observed. These typically involve hydrogen bonds with residues such as Thr179 and hydrophobic interactions with Val181, Leu248, and Ala316. nih.gov For thiazole-thiophene hybrids docked against EGFR, key interactions often include hydrogen bonds with the backbone of Met793 in the hinge region and hydrophobic interactions with residues like Leu718, Val726, and Ala743. mdpi.com The thiazole and thiophene rings frequently participate in π-π stacking or hydrophobic interactions within the binding pockets. These findings suggest that the thiazole nitrogen and the acetamide (B32628) group of this compound are likely key sites for forming hydrogen bonds, while the thiophene and thiazole rings could engage in crucial hydrophobic and aromatic interactions.

Table 2: Summary of Ligand-Protein Interactions for Analogous Compounds

| Analog Compound | Protein Target | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Thiazolyl Pyridine (B92270) Hybrid | EGFR | Met793, Leu718, Val726 | Hydrogen Bonding, Hydrophobic |

| 2,4-disubstituted Thiazole | Tubulin | Thr179, Val181, Leu248 | Hydrogen Bonding, Hydrophobic |

This table summarizes findings from molecular docking studies on compounds structurally related to this compound.

Molecular Dynamics Simulations for Complex Stability and Conformational Dynamics

Molecular dynamics (MD) simulations are used to analyze the physical motions of atoms and molecules. In drug design, MD simulations can validate docking poses, assess the stability of a ligand-protein complex over time, and provide insights into the conformational dynamics of the system. For novel N,N-disubstituted pyrazolopyrimidine acetamide derivatives targeting the translocator protein (TSPO), MD studies were performed to confirm the stability of the ligand within the receptor binding site. mdpi.com These simulations showed that the high-affinity ligands maintained stable interactions and conformations throughout the simulation period, supporting the docking results. mdpi.com Similarly, MD simulations have been used to confirm the stability of thiazolo[3,2-a]pyridine derivatives in the active site of the α-amylase enzyme. Such studies suggest that if this compound were docked into a putative target, subsequent MD simulations would be a critical step to verify the stability of the predicted binding mode.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to calculate molecular properties such as optimized geometry, vibrational frequencies, and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.

DFT studies on acetamide derivatives have been used to study local reactivity in the context of anti-HIV drugs. researchgate.net These calculations, focusing on Fukui functions, helped identify the most probable sites for nucleophilic and electrophilic attacks. researchgate.net For various thiazole azo dyes, DFT has been employed to compute optimized geometrical structures, analyze charge transfer within the molecules, and predict spectroscopic properties. mdpi.com Such studies indicate that the thiazole ring often acts as an electron acceptor. For this compound, DFT calculations could elucidate the distribution of electron density, identify the most reactive sites, and predict its stability and spectroscopic signatures. The HOMO-LUMO energy gap, a key indicator of chemical reactivity and kinetic stability, would be a primary output of such a study.

Table 3: Representative DFT-Calculated Parameters for a Thiazole Azo Dye Analog

| Parameter | Calculated Value | Interpretation |

|---|---|---|

| HOMO Energy | -6.2 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -2.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 3.7 eV | Indicates chemical reactivity and kinetic stability. A larger gap implies higher stability. |

Data is illustrative and based on DFT studies of analogous compounds containing thiazole moieties. mdpi.com

In silico Prediction of Potential Biological Targets and Pathways

In silico prediction tools use computational algorithms to predict the biological activity of a molecule based on its structure. These methods can screen a compound against databases of known biological targets to generate hypotheses about its mechanism of action. For a range of new thiazole and thiophene derivatives, Prediction of Activity Spectra for Substances (PASS) analysis has been used to predict antineoplastic and antimitotic activities, as well as inhibitory potential against enzymes like insulysin. nih.gov Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are crucial for early-stage drug discovery. Studies on thiazole Schiff base derivatives and thiadiazol-2-amine derivatives have utilized these tools to assess drug-likeness and predict pharmacokinetic profiles, ensuring that potential drug candidates have favorable properties. derpharmachemica.com For this compound, such predictive models could suggest potential activities ranging from anticancer to anti-inflammatory or antimicrobial, guiding future experimental validation.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are regression or classification models that relate a set of predictor variables (chemical descriptors) of a substance to its biological activity. 3D-QSAR studies on (1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide derivatives as inhibitors of Methionine Aminopeptidases (MetAPs) have successfully developed models with high predictive accuracy, highlighting the structural features essential for inhibitory activity. researchgate.net Another QSAR study on (1,3,4-thiadiazol-2-ylthio) acetamides with antileishmanial activity indicated that 2D-autocorrelation and topological descriptors were the most influential parameters in determining biological potency. researchgate.net These studies demonstrate that for a series of compounds including this compound, QSAR models could be developed to predict biological activity and guide the design of more potent analogues by modifying key structural features identified by the model.

Future Perspectives and Research Directions

Exploration of Novel Synthetic Routes and Sustainable Methodologies

While classical synthetic methods like the Hantzsch thiazole (B1198619) synthesis provide a foundational approach, future research must pivot towards more efficient and environmentally benign strategies for synthesizing N-(1,3-thiazol-2-yl)-2-(thiophen-2-yl)acetamide and its analogues. bepls.com Conventional methods often rely on hazardous reagents, harsh reaction conditions, and generate significant chemical waste, which poses environmental concerns. researchgate.net

Future explorations should focus on "green chemistry" principles. researchgate.net This includes the development of one-pot, multi-component reactions that can construct the core structure in a single step, thereby increasing efficiency and reducing waste. mdpi.com Innovative techniques such as microwave irradiation and ultrasound-assisted synthesis have already shown promise in accelerating the formation of thiazole derivatives, offering advantages like reduced reaction times and improved yields. researchgate.net

Furthermore, the development and application of reusable, heterogeneous catalysts can replace toxic and corrosive reagents. Metal-free synthetic approaches, which are gaining traction for the synthesis of thiophene (B33073) derivatives, represent another crucial avenue. nih.gov These methods minimize metal toxicity and align with the goals of sustainable chemistry. nih.gov The use of green solvents, such as water or bio-based solvents, instead of traditional volatile organic compounds, should also be a priority in developing future synthetic protocols. bepls.com

Table 1: Comparison of Conventional vs. Future Sustainable Synthetic Methodologies

| Parameter | Conventional Synthesis (e.g., Hantzsch) | Future Sustainable Methodologies |

|---|---|---|

| Approach | Step-wise synthesis | One-pot, multi-component reactions |

| Energy Input | Prolonged heating (reflux) | Microwave irradiation, Ultrasound |

| Catalysts | Homogeneous, often toxic catalysts | Recyclable, heterogeneous, green catalysts |

| Solvents | Volatile organic compounds (VOCs) | Water, green solvents (e.g., PEG-400) bepls.com |

| Waste | Significant byproduct generation | Minimized waste, high atom economy |

| Safety | Use of hazardous reagents like α-haloketones | Metal-free conditions, less toxic starting materials nih.gov |

Development of Advanced Biological Screening Assays for Specific Targets

The thiazole and thiophene moieties are present in compounds with a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory effects. nih.govnih.gov To efficiently explore the therapeutic potential of this compound, a move beyond preliminary screening towards more sophisticated and targeted biological assays is essential.

Future research should employ high-throughput screening (HTS) campaigns to test the compound against large, diverse libraries of biological targets. nih.gov This can rapidly identify potential mechanisms of action. For promising activities, such as anticancer effects, specific assays should be developed. For instance, screening against a panel of cancer cell lines (e.g., Hela, A549, U87) can identify selectivity, and further mechanistic studies can investigate apoptosis induction, caspase-3 activation, or the generation of reactive oxygen species (ROS). ijcce.ac.ir

Given that many thiazole derivatives act as kinase inhibitors, it would be pertinent to screen the compound against a panel of protein kinases, such as Src kinase or VEGFR-2, which are implicated in cancer progression. chapman.educu.edu.eg Similarly, for anti-inflammatory potential, assays targeting cyclooxygenase enzymes (COX-1 and COX-2) would be highly relevant. acs.org It is also crucial to incorporate assays that flag non-specific activity or promiscuous inhibition to ensure that hits are tractable and exhibit a clear, specific mechanism of action. nih.gov

Table 2: Examples of Advanced Screening Assays for Future Evaluation

| Therapeutic Area | Specific Target/Assay | Rationale |

|---|---|---|

| Oncology | VEGFR-2 Kinase Inhibition Assay | Thiazoles are known kinase inhibitors; VEGFR-2 is key in angiogenesis. cu.edu.eg |

| COX-1/COX-2 Inhibition Assays | Thiazole derivatives have shown anti-inflammatory activity via COX inhibition. acs.org | |

| MTT Assay against Cancer Cell Lines | To determine cytotoxicity and selectivity against various cancers. ijcce.ac.ir | |

| Caspase-3 Activation Assay | To investigate if cytotoxicity is mediated by apoptosis. ijcce.ac.ir | |

| Infectious Diseases | Antimicrobial Well Diffusion Method | To screen for activity against Gram-positive and Gram-negative bacteria. acs.org |

| Neurological Disorders | Acetylcholinesterase Inhibition Assay | Thiazole derivatives have been investigated as potential inhibitors. ijcce.ac.ir |

Integration of Multi-Omics Data for Deeper Mechanistic Understanding

To move beyond identifying what a compound does to understanding how it does it, future research must integrate multi-omics data. nih.gov Analyzing the effects of this compound at the level of the transcriptome, proteome, and metabolome can provide a holistic view of its cellular impact and help elucidate its mechanism of action. nih.govnih.gov

For example, treating a responsive cancer cell line with the compound and subsequently performing RNA-sequencing (transcriptomics) can reveal which genes and signaling pathways are upregulated or downregulated. This can be complemented with proteomics to see how these changes in gene expression translate to protein levels. Metabolomics can then identify alterations in cellular metabolism, which is often dysregulated in diseases like cancer. nih.gov

Integrating these data layers, for instance by mapping identified metabolites to enzymes in pathways and correlating them with proteomics or transcriptomics data, can build a comprehensive picture of the compound's effects. nih.gov Network-based approaches can then be used to model the complex interactions and identify key nodes or pathways that are perturbed by the compound, offering profound insights into its biological activity. nih.gov This multidisciplinary approach is essential for validating drug targets and discovering novel biomarkers. frontiersin.org

Design of Targeted Delivery Systems for in vivo Research (excluding clinical)

A significant challenge for many heterocyclic compounds, including those containing thiophene, is poor water solubility, which can limit their application in biological systems. nih.govacs.org Future preclinical research on this compound should therefore focus on designing targeted delivery systems to overcome these limitations for in vivo animal models.

Nanocarriers, such as nanoparticles made from biodegradable polymers like PLGA or natural proteins like albumin, offer a promising strategy. nih.govmdpi.com Encapsulating the compound within these nanoparticles can enhance its solubility, protect it from premature degradation, and potentially achieve sustained release. nih.govmdpi.com

To improve specificity and reduce potential off-target effects in animal studies, these nanocarriers can be decorated with targeting ligands. nih.gov For example, in cancer research, folic acid can be attached to the nanoparticle surface to target cancer cells that overexpress the folate receptor. acs.org This active targeting can increase the concentration of the compound at the desired site of action, enhancing efficacy in preclinical models. nih.govacs.org Future work would involve optimizing nanoparticle formulation, characterizing drug release profiles, and evaluating cellular uptake and efficacy in vitro before moving to in vivo studies. mdpi.comresearchgate.net

Collaborative Interdisciplinary Research Initiatives

The comprehensive evaluation of this compound, from synthesis to mechanistic understanding and preclinical delivery, necessitates a highly collaborative and interdisciplinary approach. No single research group possesses all the requisite expertise.

Future progress will depend on forming initiatives that bring together synthetic organic chemists, medicinal chemists, computational biologists, pharmacologists, and materials scientists. Synthetic chemists can develop novel, sustainable synthetic routes, while computational chemists can perform in silico modeling to predict binding modes and guide structure-activity relationship (SAR) studies. nih.gov Pharmacologists and molecular biologists are needed to design and execute advanced biological screening assays and multi-omics experiments. ijcce.ac.irnih.gov Finally, collaboration with materials scientists and pharmaceutical scientists will be crucial for the rational design and evaluation of targeted drug delivery systems. nih.gov Such integrated efforts are essential to accelerate the translation of promising molecules from the laboratory toward potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(1,3-thiazol-2-yl)-2-(thiophen-2-yl)acetamide, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via condensation reactions. For example:

- Step 1 : React α-haloketones (e.g., 2-chloroacetamide derivatives) with thiazole-2-amine in dichloromethane using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent and triethylamine as a base at 273 K .

- Step 2 : Purify via recrystallization from methanol/acetone (1:1) to achieve >90% purity .

Q. How is the compound characterized structurally and spectroscopically?

- X-ray crystallography : Refinement using SHELXL (SHELX suite) resolves bond lengths (e.g., C–S: 1.68–1.72 Å) and dihedral angles (e.g., 79.7° between thiazole and aryl rings) .

- Spectroscopy :

- NMR : Distinct signals for thiophenyl protons (δ 7.2–7.5 ppm), thiazole NH (δ 10.2 ppm), and acetamide carbonyl (δ 168–170 ppm) .

- Mass spectrometry : Molecular ion peaks at m/z 238.27 (CHNOS) confirm molecular weight .

Q. What preliminary biological activities have been reported for this compound?

- Antimicrobial : MIC values of 1–5 μM against Mycobacterium tuberculosis via DprE1 enzyme inhibition .

- Anticancer : IC values of 10–20 μM in EGFR-mutant cell lines (e.g., H1975) due to π-π stacking with kinase domains .

Advanced Research Questions

Q. How can data contradictions in biological activity across studies be resolved?

- Case Example : Discrepancies in IC values (e.g., 10 μM vs. 50 μM) may arise from:

- Assay conditions : Differences in ATP concentration (10 μM vs. 100 μM) in kinase assays .

- Cellular context : Variability in efflux pump expression (e.g., P-gp) affecting intracellular drug accumulation .

- Resolution : Standardize protocols (e.g., CLSI guidelines) and use isogenic cell lines to control for genetic background .

Q. What crystallographic methods are used to analyze intermolecular interactions?

- Hydrogen bonding : N–H···N interactions (2.8–3.0 Å) form R(8) motifs, stabilizing dimers .

- π-π stacking : Thiophene-thiazole centroid distances of 3.7 Å contribute to crystal packing .

- Software : SHELXTL for refinement; Mercury for visualizing Hirshfeld surfaces .

Q. How can reaction yields be optimized for scale-up synthesis?

- Catalyst screening : EDC/HOBt vs. DCC/DMAP systems improve coupling efficiency from 70% to 85% .

- Green chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) to reduce toxicity .

- Table :

| Catalyst | Solvent | Temp (K) | Yield (%) |

|---|---|---|---|

| EDC/HOBt | DCM | 273 | 92 |

| DCC/DMAP | CPME | 298 | 85 |

Q. What computational approaches predict biological targets and binding modes?

- Molecular docking : Glide (Schrödinger) identifies key interactions:

- Thiophene sulfur forms hydrophobic contacts with EGFR L858R (ΔG = -9.2 kcal/mol) .

Q. How do structural modifications (SAR) influence bioactivity?

- Thiophene substitution : Adding electron-withdrawing groups (e.g., -Cl) enhances DprE1 inhibition (MIC: 0.91 μM vs. 5.2 μM for -CH) .

- Thiazole N-alkylation : Cyclopropyl substitution improves metabolic stability (t: 4.1 h vs. 1.2 h for methyl) .

- Key SAR Table :

| Substituent (R) | Target | IC (μM) |

|---|---|---|

| -H | DprE1 | 5.2 |

| -Cl | DprE1 | 0.91 |

| -Cyclopropyl | EGFR | 10.4 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.